A Technical Guide to the Chemical Properties and Synthetic Utility of 1-Iodo-3-(2-methoxyethoxy)benzene
A Technical Guide to the Chemical Properties and Synthetic Utility of 1-Iodo-3-(2-methoxyethoxy)benzene
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Iodo-3-(2-methoxyethoxy)benzene (CAS No. 828933-31-9). As a functionalized aryl iodide, this compound is a valuable building block for researchers, particularly in the fields of medicinal chemistry and materials science. Its structure combines a reactive carbon-iodine bond, primed for cross-coupling reactions, with a flexible and polar methoxyethoxy side chain. This document details its molecular profile, outlines a logical synthetic pathway, and provides in-depth, field-proven protocols for its application in cornerstone C-C and C-N bond-forming reactions. Mechanistic insights and the electronic influence of the ether substituent are discussed to provide a causal understanding of its reactivity. This guide is intended to serve as a foundational resource for scientists leveraging this versatile molecule in complex organic synthesis and drug discovery programs.
Introduction & Molecular Profile
1-Iodo-3-(2-methoxyethoxy)benzene is an aromatic compound that belongs to the class of aryl halides and ethers. Its strategic importance in organic synthesis stems from the presence of the iodine substituent on the benzene ring. The carbon-iodine (C-I) bond is the most reactive among the aryl halides (I > Br > OTf >> Cl) for oxidative addition to palladium(0) complexes, a key step in many cross-coupling reactions.[1][2] This high reactivity allows for milder reaction conditions and broader substrate scope, making aryl iodides premier starting materials for constructing complex molecular architectures.[3]
The molecule's other key feature is the 2-methoxyethoxy group at the meta-position. This substituent imparts increased polarity and solubility in organic solvents compared to simpler analogs like 3-iodoanisole. Furthermore, its flexible ether chain can influence the pharmacokinetic properties of derivative molecules, a desirable trait in drug design.
Chemical Structure & Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-Iodo-3-(2-methoxyethoxy)benzene | - |
| CAS Number | 828933-31-9 | - |
| Molecular Formula | C₉H₁₁IO₂ | - |
| Molecular Weight | 278.09 g/mol | [4] |
| Canonical SMILES | COCCOC1=CC(=CC=C1)I | - |
| InChI Key | IIOQCIJRSSIEHB-UHFFFAOYSA-N | [4] |
Physicochemical Properties
Direct experimental data for 1-Iodo-3-(2-methoxyethoxy)benzene is not widely published. However, we can infer its properties from computational data and by comparing it to its simpler, well-characterized analog, 3-iodoanisole.
| Property | 1-Iodo-3-(2-methoxyethoxy)benzene (Computed) | 3-Iodoanisole (Experimental) |
| Appearance | Expected to be a liquid | Clear yellow liquid[5] |
| Molecular Weight | 278.09 g/mol [4] | 234.03 g/mol [6] |
| XLogP3-AA | 2.9[4] | 2.9[7] |
| Boiling Point | - | 244-245 °C (lit.)[6] |
| Density | - | 1.965 g/mL at 25 °C (lit.)[6] |
| Refractive Index | - | n20/D 1.613 (lit.)[6] |
| Topological Polar Surface Area | 18.5 Ų[4] | 9.2 Ų[7] |
| Rotatable Bond Count | 3[4] | 1[7] |
The increased molecular weight, polar surface area, and rotatable bond count for the target molecule are direct consequences of the larger ether side chain.
Synthesis & Characterization
A logical and efficient route to synthesize 1-Iodo-3-(2-methoxyethoxy)benzene is via a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[8] This approach offers a clear rationale: it couples a commercially available phenolic starting material with a suitable alkylating agent.
Proposed Synthetic Workflow
The synthesis involves the O-alkylation of 3-iodophenol with 2-bromoethyl methyl ether. The phenolic proton is first removed by a base, such as potassium carbonate, to form a more nucleophilic phenoxide, which then displaces the bromide in an Sₙ2 reaction.
Caption: Proposed synthetic workflow for 1-Iodo-3-(2-methoxyethoxy)benzene.
Exemplary Synthesis Protocol
-
Objective: To synthesize 1-Iodo-3-(2-methoxyethoxy)benzene from 3-iodophenol.
-
Materials:
-
3-Iodophenol (1.0 eq)
-
2-Bromoethyl methyl ether (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-iodophenol and anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.
-
Add 2-bromoethyl methyl ether to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to yield the final product.
-
-
Self-Validation & Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic aromatic proton signals, along with distinct triplets for the -OCH₂CH₂O- moiety and a singlet for the -OCH₃ group.
-
¹³C NMR: The number of signals should correspond to the nine unique carbon atoms in the structure.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated exact mass (277.98 Da).[4]
-
FTIR: Look for characteristic C-O-C stretching frequencies for the ether linkages and C-I stretching vibrations.
-
Core Reactivity & Mechanistic Considerations
The synthetic utility of 1-Iodo-3-(2-methoxyethoxy)benzene is dominated by the reactivity of its C-I bond. This bond is the focal point for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[9][10]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures or attaching alkyl/vinyl groups to an aromatic ring.[1][11] The reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[12]
Causality: The choice of an aryl iodide as the electrophile is deliberate; its C-I bond undergoes oxidative addition to the Pd(0) catalyst faster than corresponding bromides or chlorides, often allowing for lower catalyst loadings and milder temperatures.[1] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12][14]
Exemplary Suzuki-Miyaura Protocol:
-
Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 1-Iodo-3-(2-methoxyethoxy)benzene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture (e.g., 80-100 °C) with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by column chromatography to isolate the coupled product.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[9][10] This palladium-catalyzed reaction couples the aryl iodide with a primary or secondary amine.[15]
Causality: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) accelerate the rate-limiting reductive elimination step, enabling the coupling of a wide range of amines and aryl halides.[16] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, facilitating its coordination to the palladium center.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Exemplary Buchwald-Hartwig Protocol:
-
Setup: In a glovebox or under an inert atmosphere, charge a flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).
-
Reagents: Add 1-Iodo-3-(2-methoxyethoxy)benzene (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vessel and heat the mixture (e.g., 80-110 °C) with stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully with water. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude material by column chromatography.
Applications in Medicinal Chemistry & Drug Discovery
Functionalized aryl halides like 1-Iodo-3-(2-methoxyethoxy)benzene are highly sought-after building blocks in drug discovery. The ability to use this reagent in robust cross-coupling reactions allows for the late-stage introduction of the 3-(2-methoxyethoxy)phenyl moiety into complex molecules.
-
Scaffold Decoration: It can be used to modify existing molecular scaffolds to explore structure-activity relationships (SAR). The methoxyethoxy group can act as a hydrogen bond acceptor and improve the solubility and metabolic stability of a lead compound.
-
Fragment-Based Drug Discovery (FBDD): This molecule represents a valuable fragment that combines aromatic character with a flexible, polar tail. It can be used in fragment screening campaigns to identify initial hits against biological targets.
-
Access to Novel Chemical Space: By providing a reliable handle for C-C and C-N bond formation, it enables the synthesis of novel compounds that would be difficult to access through other synthetic routes.
Safety & Handling
While specific toxicity data for 1-Iodo-3-(2-methoxyethoxy)benzene is limited, its safety profile can be estimated based on its structural analog, 3-iodoanisole.
-
GHS Hazard Statements (Inferred from 3-Iodoanisole):
-
Handling Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from light and oxidizing agents.[5]
-
References
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